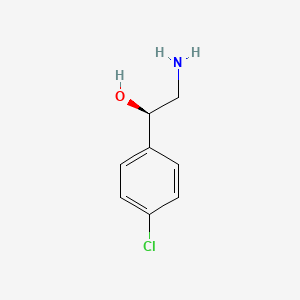

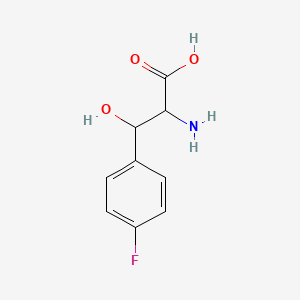

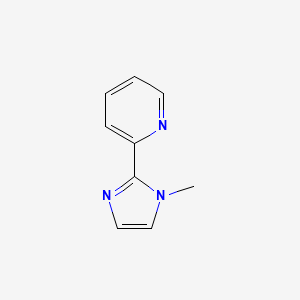

![molecular formula C50H52FeP2 B12285202 (S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)

(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-{(SP)-2-[2-[ジ(3,5-キシリル)ホスフィノ]フェニル]フェロセニル}エチルジ(3,5-キシリル)ホスフィンは、有機金属化学の分野で大きな関心を集めているキラルホスフィン配位子です。この化合物は、フェロセン骨格と2つのジ(3,5-キシリル)ホスフィノ基を含む独自の構造で知られています。この配位子のキラリティと電子特性は、不斉触媒反応やその他の化学的用途において貴重なツールとなっています。

準備方法

合成経路と反応条件

(S)-1-{(SP)-2-[2-[ジ(3,5-キシリル)ホスフィノ]フェニル]フェロセニル}エチルジ(3,5-キシリル)ホスフィンの合成には、一般的に以下の手順が用いられます。

フェロセン誘導体の調製: 出発物質であるフェロセンは、まず必要な置換基を導入するために官能基化されます。これは、しばしばリチオ化に続いて求電子置換反応によって行われます。

ホスフィノ基の導入: ジ(3,5-キシリル)ホスフィノ基は、ハロゲン化に続いてホスフィン試薬による置換を含む一連の反応によって導入されます。

キラル分離: 最後のステップでは、キラル中心を分離して目的の(S)-エナンチオマーを得ます。これは、キラルクロマトグラフィーや結晶化などのさまざまな方法によって達成できます。

工業的生産方法

この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模な規模で行われます。連続フローリアクターや自動化システムの使用は、合成の効率と収率を高めることができます。さらに、高純度試薬と厳格な反応条件の使用により、最終製品の一貫性と品質が確保されます。

化学反応の分析

反応の種類

(S)-1-{(SP)-2-[2-[ジ(3,5-キシリル)ホスフィノ]フェニル]フェロセニル}エチルジ(3,5-キシリル)ホスフィンは、以下を含むさまざまな化学反応を起こします。

酸化: フェロセン骨格は酸化されてフェロセニウムイオンを形成することができます。

還元: ホスフィン基は、特定の条件下で還元することができます。

置換: 配位子は、特に金属錯体の形成において、置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、塩化鉄(III)と過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 塩化パラジウム(II)や塩化白金(II)などの金属塩は、金属錯体の形成によく用いられます。

主な生成物

これらの反応から生成される主な生成物には、触媒反応やその他の用途で価値のあるさまざまな金属錯体があります。

科学研究での応用

(S)-1-{(SP)-2-[2-[ジ(3,5-キシリル)ホスフィノ]フェニル]フェロセニル}エチルジ(3,5-キシリル)ホスフィンは、幅広い科学研究で応用されています。

化学: 不斉触媒反応、特に水素化反応とクロスカップリング反応において配位子として使用されます。

医学: 金属錯体を潜在的な治療薬として使用するための研究が進められています。

産業: この化合物は、工業プロセスのための新しい材料と触媒の開発に使用されています。

科学的研究の応用

(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine has a wide range of scientific research applications:

Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

Medicine: Research is ongoing into the use of its metal complexes as potential therapeutic agents.

Industry: The compound is used in the development of new materials and catalysts for industrial processes.

作用機序

(S)-1-{(SP)-2-[2-[ジ(3,5-キシリル)ホスフィノ]フェニル]フェロセニル}エチルジ(3,5-キシリル)ホスフィンが効果を発揮する機序は、主に金属錯体における配位子としての役割によるものです。ホスフィン基は金属中心に配位し、金属の電子特性と立体特性に影響を与えます。この配位により、触媒プロセスにおける金属の反応性と選択性を高めることができます。フェロセン骨格は、追加の安定性と電子変調を提供します。

類似化合物との比較

類似化合物

1,1’-ビス(ジフェニルホスフィノ)フェロセン (dppf): ジフェニルホスフィノ基を持つ別のフェロセン系配位子。

2,2’-ビス(ジフェニルホスフィノ)-1,1’-ビナフチル (BINAP): 不斉触媒反応で使用されるキラル配位子。

トリフェニルホスフィン (PPh3): さまざまな触媒プロセスで使用される一般的なホスフィン配位子。

独自性

(S)-1-{(SP)-2-[2-[ジ(3,5-キシリル)ホスフィノ]フェニル]フェロセニル}エチルジ(3,5-キシリル)ホスフィンは、キラルフェロセン骨格とジ(3,5-キシリル)ホスフィノ基の組み合わせにより、独自性を持ちます。このユニークな構造は、異なる電子特性と立体特性を提供するため、不斉触媒反応やその他の専門的な用途で非常に効果的です。

特性

分子式 |

C50H52FeP2 |

|---|---|

分子量 |

770.7 g/mol |

IUPAC名 |

[2-[2-[1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/q2*-1;+2 |

InChIキー |

BOIJKQHZTBIFFX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2[C-]3C=CC=C3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.[CH-]1C=CC=C1.[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

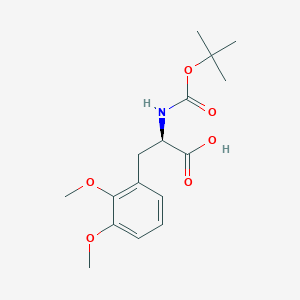

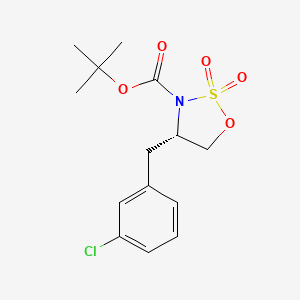

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)

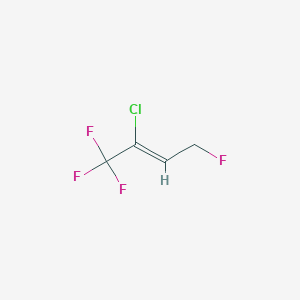

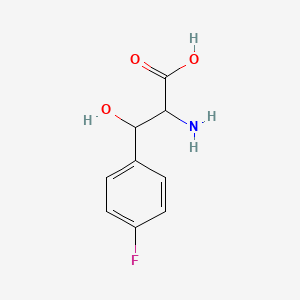

![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)

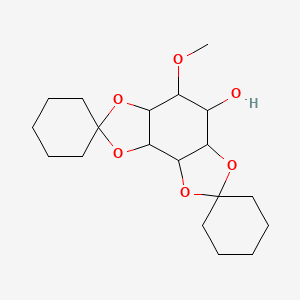

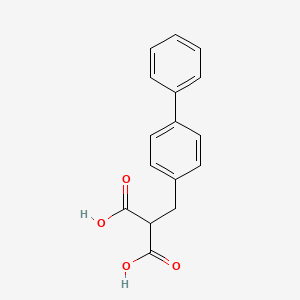

![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)

![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)